molecular formula C7H6BrNO B114348 3-Bromobenzamide CAS No. 22726-00-7

3-Bromobenzamide

Cat. No.: B114348
CAS No.: 22726-00-7
M. Wt: 200.03 g/mol
InChI Key: ODJFDWIECLJWSR-UHFFFAOYSA-N
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Description

Contextualization within Benzamide Chemistry

3-Bromobenzamide is an organic compound belonging to the benzamide class of molecules. ontosight.ai The fundamental structure of a benzamide consists of a benzene ring connected to an amide functional group (-CONH2). ontosight.ai In the case of this compound, a bromine atom is substituted onto the benzene ring at the meta-position (carbon-3) relative to the amide group. ontosight.ai This specific substitution pattern is crucial as the presence and position of the halogen atom significantly influence the molecule's physical, chemical, and biological properties compared to the parent benzamide structure. ontosight.ai

The bromine atom, being electronegative, and the amide group both affect the electron distribution of the benzene ring, which in turn dictates its reactivity in various chemical reactions. The compound has a molecular formula of C7H6BrNO and is also known by synonyms such as m-Bromobenzamide. ontosight.ainist.gov It typically appears as a white to off-white crystalline solid. guidechem.com The interplay between the aromatic ring, the amide group, and the bromine substituent makes this compound a distinct entity within the broader family of substituted benzamides, which are known to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research stems primarily from its utility as a versatile building block and synthetic intermediate. guidechem.comcymitquimica.com Its structure offers a platform for introducing bromine and amide functionalities into more complex molecular architectures. guidechem.com This has made it a valuable reagent in organic synthesis for producing a wide array of other compounds, such as esters, amines, and alcohols. alfa-chemical.comalfa-chemical.com

In medicinal chemistry, this compound and its derivatives are of particular interest. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com Notably, the compound has been investigated for its role as an inhibitor of certain enzymes. guidechem.com Research has identified this compound as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in cellular processes like DNA repair and cell death. bindingdb.orgnih.gov The development of PARP inhibitors is a significant area of research, particularly in oncology.

Furthermore, this compound is employed in the synthesis of diverse heterocyclic compounds, such as quinolines and indoles. alfa-chemical.comalfa-chemical.com Its derivatives have been explored for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The ability to modify the core structure of this compound allows researchers to systematically study structure-activity relationships, contributing to the rational design of new therapeutic agents. researchgate.net Its role extends to fundamental research, where it is used to probe enzyme interactions and elucidate biochemical pathways.

Table of Compounds

Properties

IUPAC Name

3-bromobenzamide
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InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022277
Record name 3-Bromobenzamide
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Molecular Weight

200.03 g/mol
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CAS No.

22726-00-7
Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-BROMOBENZAMIDE
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Synthetic Methodologies and Precursor Chemistry of 3-bromobenzamide

Established Synthetic Pathways to 3-Bromobenzamide

Amide Bond Formation from 3-Bromobenzoic Acid

The principal and most direct route for the synthesis of this compound is through the formation of an amide bond starting from 3-bromobenzoic acid. This transformation can be achieved via several methods, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

A common laboratory-scale method involves the conversion of 3-bromobenzoic acid to its more reactive acid chloride derivative, 3-bromobenzoyl chloride. This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a suitable solvent. askfilo.comgoogle.com The resulting 3-bromobenzoyl chloride is then reacted with ammonia (NH₃) to furnish this compound. askfilo.comgoogle.com This two-step process is generally efficient and provides good yields of the desired product.

Alternatively, direct amidation of 3-bromobenzoic acid can be performed using ammonia or ammonium hydroxide. ontosight.aichembk.com This method may require specific conditions to drive the reaction towards amide formation. ontosight.ai Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), which facilitate the amide bond formation between the carboxylic acid and an amine. tandfonline.com While this method is widely used in peptide synthesis, it is also applicable to the formation of simple amides like this compound. tandfonline.com More modern and environmentally conscious methods are also being explored, such as performing the condensation in an aqueous micellar medium using specialized coupling reagents. acs.org

3-Bromobenzoic acid itself is commercially available or can be synthesized from 3-bromotoluene through oxidation with a strong oxidizing agent like potassium permanganate. chemicalbook.com

Table 1: Reagents for Amide Bond Formation from 3-Bromobenzoic Acid

Reagent/MethodDescriptionReference
Thionyl Chloride (SOCl₂) followed by Ammonia (NH₃)Converts the carboxylic acid to an acid chloride, which is then reacted with ammonia. askfilo.comgoogle.com
Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)Direct reaction with the carboxylic acid to form the amide. ontosight.aichembk.com
Coupling Agents (e.g., DCC)Facilitates the direct condensation of the carboxylic acid and amine. tandfonline.com
Aqueous Micellar Medium with Coupling ReagentsA greener approach to amide bond formation. acs.org

Bromination Strategies for Benzamide Analogues

An alternative synthetic strategy to obtain this compound involves the direct bromination of benzamide. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring. The amide group is a moderately deactivating but ortho-, para-directing group. However, under certain conditions, the meta-isomer can be formed.

The reaction of benzamide with bromine (Br₂) in the presence of a base like sodium hydroxide (NaOH) can lead to bromination of the aromatic ring. askfilo.com The conditions of the reaction, including the choice of solvent and temperature, can influence the regioselectivity of the bromination. While ortho and para isomers are typically favored, the formation of this compound as a product is also possible. askfilo.com

More advanced and selective bromination methods have also been developed. For instance, peptide-catalyzed bromination has been shown to achieve enantioselective synthesis of atropisomeric benzamides, highlighting the potential for high regioselectivity in bromination reactions. nih.govacs.orgnih.gov These catalytic systems can direct the bromine to a specific position on the aromatic ring.

It is important to distinguish the bromination of the aromatic ring from the bromination of the amide nitrogen, which leads to the formation of N-bromo benzamide. The latter occurs under different reaction conditions.

Advanced Synthetic Approaches Utilizing this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive bromo-substituent, which allows for a variety of subsequent chemical transformations.

Diversification via Cross-Coupling Reactions

The bromine atom on the this compound ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of more complex molecules. libretexts.org

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 3-arylbenzamides. rsc.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst with phosphine ligands. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and scope of the reaction. organic-chemistry.org Microwave-assisted Suzuki-Miyaura reactions have been shown to be an efficient method for this transformation. rsc.org

Table 2: Key Components of the Suzuki-Miyaura Reaction

ComponentRoleExamplesReference
Palladium CatalystFacilitates the cross-couplingPd(OAc)₂, Pd(PPh₃)₄ libretexts.org
Organoboron ReagentProvides the coupling partnerArylboronic acids, Heteroarylboronic acids rsc.org
BaseActivates the organoboron speciesNa₂CO₃, K₂CO₃, Cs₂CO₃ wikipedia.orgacs.org
LigandStabilizes the palladium catalystTriphenylphosphine (PPh₃), XPhos libretexts.orgrsc.org

Cyclization and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of both the bromo and amide functionalities allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For instance, palladium-catalyzed intramolecular C-H activation can lead to the formation of heterocycles. cnr.it Depending on the specific substrate and reaction conditions, various fused heterocyclic structures can be accessed. Cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones, demonstrating the utility of bromobenzamides in constructing complex heterocyclic frameworks. mdpi.comdntb.gov.uaresearchgate.netnih.gov Copper-catalyzed reactions of o-bromobenzamides with 1,3-diketones have also been employed to synthesize 3-substituted isocoumarins. thieme-connect.com

These cyclization strategies highlight the importance of this compound as a scaffold for the construction of diverse and potentially biologically active heterocyclic molecules. cnr.itresearchgate.net

Cobalt-Catalyzed Cyclization Reactions

Cobalt-catalyzed cyclization reactions are a modern synthetic tool for creating heterocyclic compounds. Research in this area has notably focused on the cyclization of 2-bromobenzamides with partners like carbodiimides to synthesize 3-(imino)isoindolin-1-one derivatives. ontosight.ai The established mechanism for this transformation involves the formation of a five-membered aza-cobaltacycle intermediate. ontosight.ai This intermediate is crucial for the subsequent nucleophilic addition and C-C bond formation that closes the ring.

This reaction pathway is geometrically dependent on the ortho relationship between the bromo substituent and the amide group on the benzene ring. In the case of this compound, the bromo and amide groups are in a meta position (separated by one carbon on the ring). This spatial arrangement prevents the formation of the required five-membered metallacycle intermediate under similar cobalt-catalyzed conditions. Consequently, this specific type of intramolecular cyclization is characteristic of the 2-bromo isomer and is not a reported pathway for this compound.

Preparation of Diverse Functionalized Compounds (e.g., Amides, Esters, Amines, Alcohols)

The dual functionality of this compound makes it an excellent scaffold for generating a variety of functionalized molecules through reactions at either the C-Br bond or the amide group.

Reactions at the C-Br Bond: The bromine atom serves as an effective leaving group in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. libretexts.orgorganic-chemistry.org This allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with an amine, forming a new C-N bond. wikipedia.org It is a highly versatile method for synthesizing N-aryl amides from this compound. princeton.edursc.org

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Ethanol/Water80>85
Buchwald-HartwigAniline[Pd(IPr)(cin)Cl]K₂CO₃DME11083-97
Buchwald-HartwigPrimary AmidePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100Good

Table 1: Representative Conditions for Cross-Coupling Reactions. Data is representative of typical conditions for these reaction types with aryl bromides. mdpi.comrsc.org

Transformations of the Amide Group: The amide functional group can also be readily converted into other functionalities.

Hydrolysis to Carboxylic Acids: this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid. chemicalbook.comnih.gov This acid is itself a useful synthetic intermediate.

Reduction to Amines: The amide can be reduced to the corresponding amine, 3-bromobenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. chemicalbook.com 3-Bromobenzylamine is an important intermediate for pharmaceuticals and agrochemicals. chemicalbook.com

Conversion to Esters and Alcohols: While less direct, the amide can be converted to an ester, often by first hydrolyzing it to the carboxylic acid followed by esterification. vulcanchem.com Further reduction of the resulting ester or the parent carboxylic acid can yield 3-bromobenzyl alcohol.

Derivatization in Complex Molecule Synthesis

The utility of this compound as a building block is evident in its application in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The bromo-benzoyl motif is a key component in the construction of several drug candidates.

One prominent example is in the synthesis of EPZ-6438 (Tazemetostat), an EZH2 histone methyltransferase inhibitor. A key step in its synthesis involves a Suzuki coupling reaction where a boronic acid derivative is coupled with a brominated benzamide-like core to construct the final complex structure. google.com This highlights the strategic importance of the bromine atom on the benzamide scaffold, which remains inert through several synthetic steps before being utilized in a crucial C-C bond-forming reaction.

Furthermore, derivatives of this compound are used in the development of therapeutics for neurodegenerative diseases. In one patented synthesis, 3-bromobenzoyl chloride (readily prepared from the corresponding acid, which is obtained by hydrolysis of this compound) is reacted with N-substituted diamines to produce amide-containing molecules investigated for their therapeutic potential. google.com This demonstrates how the core structure of this compound is carried forward to create diverse and complex molecular architectures.

Mechanistic Investigations and Reaction Kinetics of 3-bromobenzamide and Its Derivatives

Oxidative Reaction Mechanisms Involving N-Bromobenzamide

N-Bromobenzamide serves as a source of positive halogen and has been widely used as an oxidant in both acidic and alkaline solutions. e-journals.in The nature of the reactive species responsible for its oxidizing character can vary depending on the pH of the medium. e-journals.in In acidic media, kinetic studies have been crucial in elucidating the mechanisms of oxidation for various organic substrates.

Oxidation of Organic Substrates

Aliphatic Aldehydes

The oxidation of aliphatic aldehydes by N-Bromobenzamide (NBB) in an acetic acid-water mixture results in the formation of the corresponding carboxylic acids. Kinetic studies on the oxidation of six different aliphatic aldehydes have shown that the reaction is first order with respect to both NBB and the aldehyde. The reaction is catalyzed by hydrogen ions, and the rate of reaction decreases as the amount of acetic acid in the solvent mixture increases.

A key finding in these studies is the presence of a substantial primary kinetic isotope effect. For instance, the oxidation of deuterated acetaldehyde (MeCDO) demonstrates a significant difference in reaction rates compared to acetaldehyde, with a kH/kD value of 3.89 at 308 K. This suggests that the transfer of a hydride ion from the aldehyde to the oxidant is the rate-determining step in the mechanism. Interestingly, the addition of benzamide, the parent amide of NBB, has no effect on the reaction rate, which indicates that the hydrolysis or disproportionation of NBB is not a primary step in the reaction pathway. ias.ac.in The reaction rates show a good correlation with Taft's σ* substituent constants, yielding a negative reaction constant.

Table 1: Rate Constants for the Oxidation of Aliphatic Aldehydes by NBB

Aldehyde10⁵ k (s⁻¹)
Formaldehyde2.55
Acetaldehyde11.6
Propionaldehyde13.5
n-Butyraldehyde14.0
Isobutyraldehyde19.5

Data sourced from studies on the kinetics of aliphatic aldehyde oxidation by NBB.

Alpha-Amino Acids

The oxidation of alpha-amino acids by N-Bromobenzamide has also been a subject of kinetic investigation. These reactions are important from a chemical standpoint and for their relevance to the mechanisms of amino acid metabolism. ias.ac.in Studies on the oxidation of acidic amino acids like glutamic acid and aspartic acid by similar N-halo compounds in an acidic medium have shown a first-order dependence on the oxidant and the amino acid concentration, and an inverse first-order dependence on the hydrogen ion concentration. ias.ac.inias.ac.in For other amino acids such as glycine, alanine, proline, and tyrosine, the oxidation by N-halo compounds in an acidic aqueous acetic acid medium also shows specific kinetic dependencies. researchgate.net In the oxidation of glycine by N-bromoanisamide, the reaction is first order with respect to both the oxidant and the substrate. google.com

Alcohols (e.g., n-Butanol, Ethanol)

The oxidation of primary alcohols such as n-butanol and ethanol by N-bromobenzamide in an acidic aqueous acetic acid medium has been studied kinetically. researchgate.netasianpubs.org These reactions are typically first order with respect to both the oxidant and the alcohol. researchgate.netasianpubs.org The reaction involving n-butanol and amyl alcohol shows a fractional or first-order dependence on perchloric acid, which suggests the protonation of the substrate during the reaction. researchgate.netasianpubs.org

In some cases, the oxidation of alcohols by NBB exhibits autocatalysis, where the reaction starts slow and then accelerates. researchgate.netorientjchem.org This phenomenon is attributed to the formation of bromide ions (Br-), and the initial slow stage can be eliminated by the addition of potassium bromide at the start of the reaction. researchgate.netorientjchem.org The oxidation of ethanol, propanol, and n-butanol by NBB in the presence of an anionic surfactant like sodium dodecyl sulfate (SDS) has also been investigated, revealing micellar catalysis. researchgate.net The addition of benzamide has been noted to have an effect on the reaction rate in some alcohol oxidation studies. orientjchem.orgasianpubs.org

Keto Acids (e.g., 3-Benzoylpropionic Acid)

The kinetics of the oxidation of 3-benzoylpropionic acid by N-bromobenzamide have been examined in an aqueous acetic acid medium. e-journals.ine-journals.in The reaction, studied potentiometrically, is first order with respect to the keto acid, NBB, and hydrogen ions. e-journals.in The primary oxidation product identified is the corresponding carboxylic acid. e-journals.inresearchgate.net

A notable observation in this reaction is the absence of any effect on the rate when benzamide is added to the reaction mixture. e-journals.in This supports the postulation that protonated NBB is the reactive oxidizing species. e-journals.in The rate of the reaction is enhanced by lowering the dielectric constant of the medium, which can be achieved by increasing the proportion of acetic acid. e-journals.inresearchgate.net This enhancement is attributed to the fact that a lower dielectric constant favors reactions involving protonation. e-journals.in The plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant is linear with a positive slope, which indicates an interaction between a positive ion and a dipole molecule. e-journals.in

Table 2: Effect of Reactant Concentration on the Rate of Oxidation of 3-Benzoylpropionic Acid by NBB at 298 K

[NBB] x 10³ (mol dm⁻³)[Keto Acid] x 10² (mol dm⁻³)[H⁺] (mol dm⁻³)k₁ x 10⁴ (s⁻¹)
1.01.00.51.42
2.01.00.51.44
3.01.00.51.45
2.02.00.52.89
2.03.00.54.33
2.01.01.02.90
2.01.01.54.35

Data illustrates the first-order dependence on each reactant.

Identification of Reactive Species (e.g., Protonated N-Bromobenzamide)

In acidic solutions, N-bromobenzamide can exist in equilibrium with several potential reactive species, including NBB itself, protonated NBB (PhCONH₂Br⁺), HOBr, and (H₂OBr)⁺. asianpubs.orgasianpubs.org The specific reactive species involved often depends on the substrate and the reaction conditions.

In the oxidation of aliphatic aldehydes and 3-benzoylpropionic acid, the linear increase in the reaction rate with acidity suggests that NBB is protonated to form a more potent electrophile and oxidant. e-journals.inias.ac.in The fact that the addition of benzamide does not retard the reaction rate in these cases leads to the postulation of protonated N-bromobenzamide, (PhCONH₂Br)⁺, as the primary reactive oxidizing species. e-journals.inias.ac.inias.ac.in

However, in other reactions, different species may be dominant. For instance, in some alcohol oxidations, the retardation of the rate by added benzamide suggests a pre-equilibrium step where benzamide is a product, which can point towards HOBr as the reactive species. asianpubs.orgajrconline.org In the Ir(III)-catalyzed oxidation of mandelic acid, (H₂OBr)⁺ has been proposed as the active species, as the involvement of NBB or protonated NBB did not fully explain the observed kinetic data, such as the negative effect of benzamide on the reaction rate. asianpubs.org Therefore, while protonated N-bromobenzamide is a frequently identified reactive species, the exact nature of the oxidant can vary. e-journals.inias.ac.inasianpubs.org

Reaction Kinetics Analysis

The kinetic analysis of amide reactions, such as hydrolysis, is foundational to understanding their mechanism. The rate of reaction is typically studied by monitoring the change in concentration of the reactant or product over time under various conditions. For aromatic amides like 3-Bromobenzamide, acid-catalyzed hydrolysis is a key reaction pathway. The general mechanism involves a pre-equilibrium protonation of the amide followed by a rate-determining step where a water molecule acts as a nucleophile. cdnsciencepub.com

Determination of Reaction Orders

The hydrolysis of amides in acidic solutions is generally established to be a second-order reaction. researchgate.net The reaction is typically first-order with respect to the amide concentration and first-order with respect to the hydrogen ion concentration in dilute acid. cdnsciencepub.com This is consistent with the A-2 (acid-catalyzed, bimolecular) mechanism, where the rate-determining step involves the interaction of the protonated amide and a water molecule. researchgate.net

The rate law can be expressed as: Rate = k[Amide][H⁺]

Studies on benzamide and its derivatives have consistently confirmed this rate dependence. acs.orgresearchgate.net For instance, kinetic investigations into the acid-catalyzed hydrolysis of various benzamides show that the pseudo-first-order rate constant (k_obs) increases linearly with the acid concentration at lower acidities. researchgate.net This relationship confirms that the reaction is first-order in H⁺. The bromine substituent at the meta position in this compound is not expected to alter this fundamental kinetic order, although it will influence the reaction rate constant (k) due to its electronic effects.

Influence of Reaction Parameters

The solvent environment plays a critical role in the kinetics of amide hydrolysis. The rate of acid-catalyzed hydrolysis of amides generally increases with the increasing polarity, or dielectric constant, of the medium. researchcommons.org This phenomenon is attributed to the transition state being more polar than the reactants (the neutral amide molecule and a hydronium ion). According to the Hughes-Ingold theory, reactions that generate charge or in which the charge is more dispersed in the transition state are favored by more polar solvents.

In the A-2 mechanism of amide hydrolysis, the rate-determining step involves the attack of a neutral water molecule on the protonated amide. This creates a transition state with a greater dispersal of positive charge compared to the initial protonated amide. Consequently, a solvent with a higher dielectric constant can better stabilize this polar transition state, lowering the activation energy and accelerating the reaction.

Studies on the hydrolysis of benzoyl benzamide in dioxane-water mixtures have shown that the rate constant decreases as the proportion of the less polar dioxane increases (and the dielectric constant decreases). researchcommons.org A similar trend is observed for the hydrolysis of other amides in various aqueous-organic solvent mixtures. researchgate.netsemanticscholar.org

Table 1: Effect of Solvent Composition on the Rate of Hydrolysis of Benzoyl Benzamide

% 1,4-Dioxane (v/v)Dielectric Constant (Approx.)Relative Rate Constant
30%High1.00
40%Medium0.65
50%Low0.50

Note: Data is representative and based on trends reported for benzoyl benzamide hydrolysis in 1,4-dioxane-water mixtures. researchcommons.org The decrease in rate constant with increasing dioxane content illustrates the impact of decreasing the dielectric constant of the medium.

The hydrolysis of this compound is significantly influenced by pH, with the reaction being effectively catalyzed by acid. In acidic media (typically pH 0-4), the reaction proceeds via the A-2 mechanism. researchgate.net The first step is a rapid, reversible protonation of the amide. While protonation could occur on either the nitrogen or oxygen atom, it is widely accepted that the carbonyl oxygen is the primary site of protonation, as this leads to a resonance-stabilized conjugate acid. cdnsciencepub.com

The second, rate-determining step is the nucleophilic attack of a water molecule on the carbonyl carbon of the protonated amide, forming a tetrahedral intermediate. This intermediate then rapidly breaks down to form the corresponding carboxylic acid (3-bromobenzoic acid) and an ammonium ion. cdnsciencepub.com

The rate of hydrolysis shows a direct dependence on the concentration of the acid catalyst in dilute solutions. researchgate.netresearchgate.net As the acidity increases, the rate generally increases, reaches a maximum, and then may decrease in highly concentrated acid solutions. This rate maximum occurs because, while higher acidity increases the concentration of the reactive protonated amide, it also decreases the activity of water, which is the nucleophile in the rate-determining step. acs.org The electron-withdrawing nature of the bromine atom in this compound is expected to accelerate the rate of hydrolysis compared to unsubstituted benzamide by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net

The rate of hydrolysis of this compound is highly dependent on temperature, following the Arrhenius equation, which relates the rate constant (k) to temperature (T) and the activation energy (Ea). Kinetic studies conducted at different temperatures allow for the determination of key activation parameters:

Enthalpy of Activation (ΔH‡): Represents the heat required to form the transition state from the reactants.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order when reactants form the transition state. For bimolecular reactions like amide hydrolysis, ΔS‡ is typically negative, indicating a more ordered transition state.

Table 2: Representative Activation Parameters for the Acid-Catalyzed Hydrolysis of Benzamide

ParameterTypical ValueUnit
ΔH‡ (Enthalpy of Activation)85 - 95kJ/mol
ΔS‡ (Entropy of Activation)-30 to -70J/(mol·K)
ΔG‡ (Gibbs Free Energy of Activation)100 - 115kJ/mol

Note: These values are based on data for the hydrolysis of benzamide in aqueous acid and serve as an estimate for substituted benzamides. researchgate.netacs.orgresearchgate.net The negative entropy of activation is characteristic of a bimolecular (A-2) mechanism.

The influence of ionic strength on the rate of acid-catalyzed amide hydrolysis is generally small. The reaction involves the interaction between a neutral molecule (the amide) and an ion (the proton or hydronium ion). According to the Brønsted-Bjerrum equation for kinetic salt effects, the rate of such a reaction should be largely independent of the ionic strength of the solution, which is maintained by adding an inert salt like sodium chloride or sodium perchlorate. ias.ac.in

Experimental studies on the hydrolysis of various amides have confirmed this theoretical prediction. For example, investigations into the hydrolysis of asparaginylglycine at a constant acid concentration showed no significant change in the reaction rate when the ionic strength was altered. researchgate.net Similarly, the base-catalyzed hydrolysis of certain aromatic amides showed that the rate constant is insensitive to variations in ionic strength. ias.ac.in Therefore, it is expected that the acid-catalyzed hydrolysis of this compound would exhibit a negligible primary salt effect, with the reaction rate being largely unaffected by changes in the concentration of inert background electrolytes. google.comresearchgate.net

Temperature and Activation Parameters

Kinetic Isotope Effects in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) provides significant insight into the rate-determining steps of a reaction mechanism. In the context of reactions involving this compound and its related derivatives, KIE studies have been instrumental in supporting the theory of a concerted mechanism in rearrangement reactions.

One of the most notable examples is the Hofmann rearrangement. Research on substituted N-halobenzamides has utilized isotopic labeling to probe the mechanism. For instance, studies on the Hofmann rearrangement of N-chlorobenzamide, a closely related analogue, measured the kinetic isotope effects of phenyl-1-¹⁴C and carbonyl-¹⁴C labeled compounds. The observed isotope effects were k₁₂/k₁₄ = 1.045 ± 0.0012 for the phenyl-1-carbon and k₁₂/k₁₄ = 1.0447 ± 0.0006 for the carbonyl-carbon at 15°C. oup.com These significant, non-unity values strongly indicate that both the phenyl group migration and the departure of the carbonyl carbon as carbon dioxide are involved in the rate-determining step. oup.com

This evidence argues against a two-step mechanism where a nitrene intermediate is formed, and instead strongly supports a concerted mechanism where the migration of the aryl group from the carbonyl carbon to the nitrogen occurs simultaneously with the departure of the halide ion. oup.comhiralalpaulcollege.ac.in Appreciable kinetic isotope effects observed when using phenyl-1-¹⁴C labeled N-bromobenzamide further substantiate this concerted mechanism. hiralalpaulcollege.ac.in

Table 1: Kinetic Isotope Effects in the Hofmann Rearrangement of N-Chlorobenzamide at 15°C

Labeled Position k₁₂/k₁₄
Phenyl-1-Carbon 1.045 ± 0.0012
Carbonyl-Carbon 1.0447 ± 0.0006

Data sourced from a study on N-chlorobenzamide, a related analogue, to illustrate the principles of KIE in this class of reactions. oup.com

These findings are crucial for understanding the intricate electronic and structural changes that occur at the transition state of such reactions. oup.com

Rearrangement Reactions (e.g., Hofmann Rearrangement)

This compound, as a primary amide, can undergo the Hofmann rearrangement. This reaction is a key method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine and a strong base like sodium hydroxide. masterorganicchemistry.com

The established mechanism for the Hofmann rearrangement involves several key steps: hiralalpaulcollege.ac.inwikipedia.org

Deprotonation: The amide nitrogen is first deprotonated by the base (hydroxide ion) to form an anion.

Bromination: The resulting anion then reacts with bromine in an α-substitution reaction to yield an N-bromoamide intermediate, in this case, N-bromo-3-bromobenzamide.

Second Deprotonation: The base abstracts the remaining acidic proton from the nitrogen to form a bromoamide anion.

Rearrangement: This is the crucial, rate-determining step. The 3-bromophenyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion. This concerted rearrangement results in the formation of an isocyanate intermediate (3-bromophenyl isocyanate). hiralalpaulcollege.ac.inwikipedia.org The intramolecular nature of this step has been confirmed through experiments showing no crossover products. kahedu.edu.in

Hydrolysis: The isocyanate intermediate is then attacked by water in a nucleophilic addition step.

Decarboxylation: This leads to a carbamic acid, which is unstable and spontaneously loses carbon dioxide to yield the final product, 3-bromoaniline, a primary amine. wikipedia.org

Kinetic studies of the Hofmann rearrangement of substituted N-bromobenzamides have shown that electron-releasing groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. oup.com This observation is consistent with the proposed mechanism where the phenyl group migrates with its electrons to the electron-deficient nitrogen in the transition state. The mechanism is believed to be a concerted process, as supported by kinetic isotope effect studies, rather than one involving a discrete nitrene intermediate. oup.comoup.com If a nitrene were formed, it would be expected to react with water to form a hydroxamic acid, a byproduct that has not been detected. hiralalpaulcollege.ac.in

Medicinal Chemistry and Biological Evaluation of 3-bromobenzamide Derivatives

Design and Synthesis of Pharmacologically Active Derivatives

The design of novel therapeutic agents based on the 3-bromobenzamide core involves sophisticated structural modification strategies aimed at enhancing bioactivity and targeting specific biological pathways. The inherent reactivity of the aryl bromide and the amide linkage allows for extensive chemical derivatization.

Structural Modification Strategies for Bioactivity Enhancement

The this compound structure is a key building block for creating more complex and pharmacologically active molecules. The bromine atom is particularly useful, serving as a handle for transition-metal-catalyzed cross-coupling reactions, which can introduce a wide variety of substituents to modulate the compound's properties. vulcanchem.com For instance, the bromine can participate in Suzuki-Miyaura cross-coupling, enabling the synthesis of functionalized polymers or the addition of other aryl groups. vulcanchem.com

Furthermore, the entire 2-bromobenzamide framework (an isomer of this compound) can be used as a precursor to construct fused heterocyclic systems. In one such strategy, 2-bromobenzamides undergo cobalt-catalyzed cyclization with carbodiimides to yield 3-(imino)isoindolin-1-ones, a class of N-heterocycles with interesting biological potential. jptcp.com This demonstrates how the core benzamide structure can be elaborated into more rigid and complex scaffolds.

Another key strategy involves synthesizing a precursor molecule, such as N-(3-Aminophenyl)-3-bromobenzamide, which is then used as a scaffold to build larger, more complex inhibitors targeting specific enzymes like mycobacterial F-ATP synthase.

Derivatization for Targeted Biological Pathways

Synthetic strategies are often tailored to produce this compound derivatives that interact with specific biological targets implicated in various diseases.

Adenylyl Cyclase 1 (AC1) Inhibitors: For the treatment of chronic pain, derivatives have been designed to selectively inhibit AC1. A notable example is N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-bromobenzamide, which was synthesized to explore its effects on this specific enzyme. nih.govnih.gov

Anticancer Agents: A series of 3-substituted benzamide derivatives related to the Bcr-Abl tyrosine kinase inhibitor imatinib have been developed. nih.gov These compounds, including 3-halogenated and 3-trifluoromethylated benzamides, were evaluated for their antiproliferative activity against Bcr-Abl-positive leukemia cells. nih.gov Additionally, benzamide-based structures are widely explored as histone deacetylase (HDAC) inhibitors, a major target in oncology. nih.govnih.govtandfonline.com

Antitubercular Agents: To combat tuberculosis, researchers have incorporated the this compound moiety into more complex structures. In one study, it was attached at the 5-position of a 2,5,6-trisubstituted benzimidazole scaffold to create inhibitors of the essential bacterial cell division protein Mtb FtsZ. nih.govacsmedchem.org

S1P5 Receptor Agonists: For potential applications in neurological disorders, this compound derivatives have been explored as selective agonists for the sphingosine-1-phosphate receptor 5 (S1P5). nih.gov The substitution at the meta-position of the benzamide ring was found to be a key factor in achieving high selectivity for this receptor subtype. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure relates to biological activity. For this compound derivatives, these investigations have provided key insights into the pharmacophores and substituent effects that govern potency and selectivity.

Elucidation of Key Pharmacophores and Substituent Effects

The bromine atom at the 3-position is a critical determinant of activity in many derivatives, though its influence varies depending on the biological target.

In the development of AC1 inhibitors, the effect of different halogens at the meta-position of the benzamide ring was explored. nih.gov While the 3-fluoro and 3-chloro analogues showed varying potencies, the 3-bromo analogue demonstrated a unique profile of slightly reduced potency for AC1 but significantly improved selectivity over the related AC8 isoform. nih.gov This highlights the subtle but significant electronic and steric influence of the bromine atom.

For S1P5 receptor agonists, SAR studies have consistently shown that substitution at the meta-position of the benzamide ring is a successful strategy for achieving high receptor selectivity. nih.gov

The table below summarizes SAR findings for a series of antitubercular benzimidazoles, illustrating the impact of the 5-amido moiety substituent on activity. nih.gov

Compound Series 5-Amido Moiety Antibacterial Activity (MIC, µg/mL)
6-diethylamino (7a)This compound>100
6-diethylamino (7a)4-bromobenzamide>100
6-pyrrolidinylamino (7b)4-bromobenzamide1.56
6-diethylamino (7a)4-methylbenzamide12.5
6-pyrrolidinylamino (7b)4-methylbenzamide3.13

Optimization for Potency and Selectivity

A primary goal of medicinal chemistry is to optimize lead compounds to maximize their therapeutic effect while minimizing off-target interactions. The this compound scaffold has proven amenable to such optimization.

A clear example of optimization for selectivity is seen in the AC1 inhibitor series. nih.gov The analogue with a 3-chlorobenzamide group (12) had an AC1 IC50 of 0.47 µM but still inhibited the related AC8 isoform by approximately 50% at a high concentration. nih.gov Switching to the this compound analogue (14) resulted in a slightly less potent compound against AC1 (IC50 of 0.61 µM) but dramatically improved selectivity, with only 15% inhibition of AC8 under the same conditions. nih.gov This trade-off between raw potency and improved selectivity is a common and valuable outcome of optimization efforts.

The table below details the in vitro activity of halogenated benzamide analogues as AC1 inhibitors. nih.gov

Analogue Benzamide Substituent AC1 IC50 (µM) AC8 Inhibition (%) *
103-Fluoro1.1~50%
123-Chloro0.47~50%
143-Bromo0.6115%

\Percent inhibition of AC8 isoform at the AC1 IC90 concentration of the analogue.*

In the pursuit of selective S1P5 receptor agonists, research has demonstrated that introducing substituents at the meta-position of the benzamide ring is a key strategy for achieving high selectivity over other S1P receptor subtypes. nih.gov This directed modification approach is fundamental to optimizing ligands for complex receptor families.

Mechanistic Biological Investigations (In Vitro and In Silico)

To understand how this compound derivatives exert their biological effects at a molecular level, researchers employ a combination of in vitro assays and in silico computational modeling.

In vitro studies are essential for quantifying the biological activity of newly synthesized compounds. For the antitubercular benzimidazoles, activity was determined using the "Microplate Alamar Blue Assay (MABA)" to find the minimum inhibitory concentration (MIC) against the M. tuberculosis H37Rv strain. nih.gov For AC1 inhibitors, potency was quantified by measuring IC50 values in cellular assays that monitor cAMP production. nih.govnih.gov Similarly, the anticancer activity of urea-based benzamide derivatives as PARP-1 inhibitors was confirmed through IC50 measurements and further mechanistic studies showing they induced cell cycle arrest and apoptosis. nih.gov

In silico molecular docking is a powerful computational tool used to predict and analyze how a molecule binds to its protein target. This method has been widely applied to benzamide derivatives. nih.govnih.govtandfonline.compku.edu.cnajol.infonih.gov In studies of benzamide-based HDAC inhibitors, molecular docking simulations were used to explain the observed SAR. nih.gov These models predicted that the compounds bind in a cavity surrounded by specific amino acid residues (ASP104, HIS33, PRO34, and PHE155), and this interaction was deemed crucial for their inhibitory activity. nih.gov Further docking studies on N-(2-aminophenyl)-benzamide derivatives targeting HDAC2 identified key hydrogen bond interactions with residues Cys156, His146, and Gly154 as being important for inhibition. researchgate.net These computational insights provide a rational basis for the observed biological data and guide the design of future, more potent inhibitors. tandfonline.comresearchgate.net

Enzyme Inhibition Studies (e.g., Urease)

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly against urease. Urease is a significant target in medicinal chemistry as it is implicated in pathologies such as peptic ulcers and the formation of infection-induced kidney stones. nih.gov

In a study focused on 3-bromosulfanilamide-based acyl thioureas, a series of compounds were synthesized and evaluated for their in vitro urease inhibitory activity. researchgate.net The results, summarized in the table below, highlight the structure-activity relationships (SAR) and the influence of different substituents on the phenyl ring. The unsubstituted phenyl derivative (4a) demonstrated an IC50 value of 17.02 ± 0.011 µM, which was more potent than the standard inhibitor, thiourea (IC50 = 21 ± 0.12 µM). researchgate.net The introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring led to varied inhibitory effects, indicating that the electronic and positional characteristics of the substituents are crucial for the inhibition of urease. researchgate.net For instance, derivatives with chloro substituents showed decreased activity. researchgate.net

CompoundSubstituentIC50 (µM) ± SD
4aH17.02 ± 0.011
-Chloro-substituted24.04 ± 0.04
Thiourea (Standard)-21 ± 0.12

Data sourced from a study on 3-bromosulfanilamide-based acyl thioureas. researchgate.net

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions is fundamental to understanding the mechanism of action of drug candidates. For this compound derivatives, computational and structural analysis techniques have been employed to elucidate their binding modes with target proteins. researchgate.netd-nb.inforsc.org

In silico molecular docking studies on 3-bromosulfanilamide-based acyl thiourea derivatives with urease have shown both polar and nonpolar interactions with key residues in the enzyme's active site. researchgate.net These computational findings are consistent with in vitro kinetic studies, suggesting that these derivatives could be promising leads for the development of new urease inhibitors. researchgate.net A systematic analysis of the Protein Data Bank (PDB) reveals that interactions involving ligands and proteins can be categorized into several types, including hydrophobic contacts, hydrogen bonds, and π-stacking. nih.gov The frequency and geometry of these interactions are crucial for ligand recognition and binding affinity. rsc.org For instance, the analysis of a large dataset of protein-ligand complexes has shown that while hydrophobic interactions are generally enriched in high-efficiency ligands, polar interactions are more prominent in fragment-based inhibitors. rsc.org

Receptor Agonism/Antagonism Studies (e.g., β3-Adrenergic, S1P5)

β3-Adrenergic Receptor Agonism:

Benzamide derivatives have been identified as potent and selective agonists for the human β3-adrenergic receptor (β3-AR). nih.gov The β3-AR is a promising therapeutic target for conditions like overactive bladder and type 2 diabetes. google.comnih.gov Research has led to the discovery of several structurally diverse "reverse amides" that exhibit excellent potency for the human β3-AR with good selectivity over β1 and β2 receptors. nih.gov The activation of β3-AR can lead to vasodilation and has shown negative inotropic effects on the myocardium. mdpi.com One such agonist, BI-2800, demonstrates high functional selectivity by activating only the β3 receptor, while acting as an antagonist at β1 and β2 receptors. opnme.com

S1P5 Receptor Antagonism/Inverse Agonism:

The sphingosine-1-phosphate (S1P) receptor family, particularly S1P5, is involved in various cellular processes and is a target for autoimmune and neurodegenerative disorders. googleapis.comnih.gov S1P5 is primarily expressed in the nervous and immune systems. nih.gov Structural studies of the human S1P5 receptor in complex with a selective inverse agonist have revealed a unique ligand-binding mode that involves an allosteric sub-pocket. nih.gov This discovery provides a structural basis for receptor subtype selectivity and the mechanism of inverse agonism within the S1PR family, offering a template for the rational design of new therapeutic agents. nih.gov

Cellular Pathway Modulation

Apoptosis Induction

Certain derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for many anticancer agents. For example, some benzamide derivatives are believed to inhibit cancer cell growth by inducing apoptosis through the inhibition of tubulin polymerization. Studies on specific second and third-generation compounds have demonstrated their ability to induce sub-G1 phase cell accumulation, a hallmark of apoptosis. nih.gov This effect was confirmed by the observed increase in the protein levels of cleaved caspase-3 and its downstream target, cleaved poly ADP-ribose polymerase (PARP), in cancer cells treated with these compounds. nih.gov The activation of caspase-3 is a key step in the apoptotic cascade. nih.gov

Hsp27 and Tubulin Inhibition

Heat shock protein 27 (Hsp27) and tubulin are two important molecular targets in cancer therapy. nih.gov Hsp27 is a chaperone protein that can confer resistance to chemotherapy, while tubulin is the building block of microtubules, which are essential for cell division. nih.govnih.gov

Systematic ligand-based optimization of lead compounds has led to the development of derivatives with significant activity against both Hsp27 and tubulin. nih.govmolaid.com However, further structural modifications have sometimes resulted in a dissection of these dual-targeting effects. For instance, one study found that a new derivative exhibited enhanced potency for inhibiting tubulin polymerization but had a reduced activity against the chaperone function of Hsp27. nih.gov Specifically, compound 22 was found to inhibit Hsp27 function by 27% at a 10 µM concentration, while compound 20 showed only a slight inhibition of 9%. nih.gov Conversely, compound 20 was a potent inhibitor of tubulin polymerization. nih.gov This highlights the potential to develop selective inhibitors by modifying the core structure.

CompoundHsp27 Inhibition (%) at 10 µMTubulin Inhibition
2227Weaker than Compound 20
209Strong
4430Weaker than Compound 20
4628Weaker than Compound 20

Data from a study on dual Hsp27 and tubulin inhibitors. nih.gov

Modulation of Inflammatory Mediators (e.g., IL-6, PGE2)

Derivatives related to this compound have shown potential in modulating inflammatory pathways.

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a significant role in inflammation and immune responses. frontiersin.org Dysregulation of IL-6 is associated with various inflammatory disorders. frontiersin.org Studies on related benzamide compounds have indicated that they can exert anti-inflammatory effects by inhibiting the production of cytokines like IL-6 in human gingival fibroblasts. IL-6 signaling occurs through classic and trans-signaling pathways, both of which can be targeted for therapeutic intervention. frontiersin.org The expression of IL-6 itself is regulated by complex feedback mechanisms within the immune system. frontiersin.org

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammatory pain sensitization, produced in response to inflammation in both peripheral tissues and the spinal cord. bio-rad.com The synthesis of PGE2 involves the conversion of arachidonic acid by cyclooxygenase (COX) enzymes. bio-rad.com The modulation of PGE2 activity is a target for anti-inflammatory drugs. core.ac.uk Some studies have investigated the ability of certain compounds to block PGE2-induced thermal hyperalgesia, indicating a potential role in managing inflammatory pain. nih.gov PGE2 exerts its effects through four subtypes of G-protein-coupled receptors, which can modulate synaptic transmission in the spinal cord dorsal horn, a critical site for pain integration. bio-rad.com

Antimicrobial Activity Evaluation

Derivatives of this compound have been explored for their potential as antimicrobial agents against various pathogenic microbes. Research into N-substituted benzamide and benzanilide derivatives reveals that the inclusion and substitution on the benzamide scaffold are critical for biological activity.

In one study, a series of N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. tandfonline.com The compounds were tested against a panel of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.com While many of the tested pyrazole derivatives exhibited only weak antibacterial activity, some specific structures showed notable effects. tandfonline.comnih.gov For example, the derivative N-(3,5-dimethylpyrazole-4-yl)-4-bromobenzamide showed the highest inhibition among the tested compounds against S. aureus. tandfonline.com

Other research has focused on N-(2-dialkylaminoethyl)benzanilides, with results indicating that specific halogen substitutions are key to potency. A particularly strong and broad-spectrum antimicrobial effect was noted for N-(2-diethylaminoethyl)-N-phenyl-4-bromobenzamide (as a hydrochloride salt), which showed moderate activity against all tested bacterial and yeast strains. farmaciajournal.com Its efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), with values ranging from 64 to 1024 μg/mL depending on the microbial strain. farmaciajournal.com The mechanism of action for such anilides is thought to involve the disruption of the microbial cytoplasmic membrane's semipermeability, which leads to cell death. farmaciajournal.com

Table 1: Antimicrobial Activity of Selected Bromobenzamide Derivatives

Compound Target Organism Activity / MIC (µg/mL)
N-(3,5-dimethylpyrazole-4-yl)-4-bromobenzamide Staphylococcus aureus Highest inhibition among tested pyrazole derivatives tandfonline.com
N-(2-diethylaminoethyl)-N-phenyl-4-bromobenzamide HCl Staphylococcus aureus 64-1024 farmaciajournal.com
N-(2-diethylaminoethyl)-N-phenyl-4-bromobenzamide HCl Candida species 64-1024 farmaciajournal.com

Antinociceptive Activity Assessment

Several this compound derivatives have been assessed for their antinociceptive (pain-relieving) properties, showing significant potential in preclinical models. A study involving pyrazole-substituted benzamides investigated their effects using both the hot-plate and tail-immersion tests in mice. tandfonline.comnih.gov These tests are used to evaluate central and spinal analgesic mechanisms, respectively. tandfonline.com

The results demonstrated that many of the synthesized compounds produced significant antinociceptive effects. tandfonline.com Among the derivatives, N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide was identified as the most potent compound in both tests, indicating its action is mediated through both spinal and supraspinal pathways. tandfonline.comnih.gov The analgesic activity of this bromo-derivative, along with its chloro- and fluoro-analogs, began at 30 minutes post-administration and was sustained for up to 150 minutes in the hot-plate test. tandfonline.comresearchgate.net The study highlighted that halogen substitution on the phenyl ring was an important factor for activity, with the bromide derivative showing the longest duration of action. tandfonline.com The activity was compared against morphine, a standard opioid analgesic. nih.gov

Table 2: Antinociceptive Effects of a Key this compound Derivative

Compound Test Model Activity
N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide Hot-Plate Test (Supraspinal Analgesia) Most active among tested compounds tandfonline.comtandfonline.com

Computational Approaches in Drug Discovery

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict how a molecule, such as a this compound derivative, binds to the active site of a biological target like an enzyme or receptor. This technique provides critical insights into the ligand-target interactions that govern biological activity and has been applied to various benzamide derivatives to guide drug design.

For instance, docking studies have been performed to understand how brominated derivatives interact with enzyme targets. In one study on 3-bromosulfanilamide-based inhibitors, molecular docking revealed that the compounds fit into the binding site of urease, an important enzyme in certain pathogens. researchgate.net The simulations showed key polar and nonpolar interactions with crucial amino acid residues within the enzyme's active site. researchgate.net Similarly, induced-fit docking of a this compound derivative that inhibits the Arp2/3 complex revealed specific interactions that prevent the protein from achieving its active conformation. nih.govresearchgate.net These in silico studies help to explain the structure-activity relationships observed in laboratory testing and provide a rational basis for designing derivatives with improved potency and selectivity.

In Silico Screening and Lead Compound Identification

In silico screening, or virtual screening, involves using computational methods to search large chemical libraries for molecules that are likely to be active against a specific biological target. This approach accelerates the identification of promising lead compounds for further development.

This strategy has been successfully used for benzamide derivatives. In one example, a compound featuring a benzamide core was identified through in silico screening as an inhibitor of thioredoxin reductase (Trr1), a vital enzyme for redox homeostasis in the pathogenic fungus Candida albicans. In another research effort, a virtual library of analogs was screened, leading to the identification of 95 orally bioavailable candidates with favorable pharmacokinetic profiles. ujpronline.com

Furthermore, a screening of 74 structurally related compounds to identify novel inhibitors of the Arp2/3 complex included N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide. nih.govresearchgate.net This compound was found to be active in all assays and was significantly more efficient in vivo than the parent compound, demonstrating the power of screening to identify derivatives with improved properties for further investigation as potential therapeutic agents. nih.govresearchgate.net

Advanced Analytical Techniques in 3-bromobenzamide Research

Spectroscopic Characterization

Spectroscopy is a fundamental tool for elucidating the structural features of 3-Bromobenzamide by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. specac.com Key absorptions in the IR spectrum of this compound confirm its characteristic structural components. The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3600 Medium (often a doublet)
Carbonyl C=O Stretch 1650 - 1680 Strong
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Aromatic C=C Stretch 1500 - 1600 Medium
Bromoalkane C-Br Stretch 500 - 600 Strong

Data sourced from general IR spectroscopy principles and typical values for the respective functional groups. core.ac.ukvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the precise assignment of its structure. microbenotes.com Both ¹H NMR and ¹³C NMR are employed to create a complete picture of the molecule's connectivity. mdpi.com

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit distinct chemical shifts and splitting patterns due to their unique electronic environments influenced by the bromine and amide substituents. The amide protons typically appear as a broad singlet. In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon is characteristically deshielded and appears at a lower field (higher ppm value).

Table 2: Representative NMR Data for this compound

Nucleus Type of Proton/Carbon Typical Chemical Shift (δ, ppm)
¹H NMR Aromatic Protons 7.0 - 8.5
¹H NMR Amide Protons (NH₂) 7.5 - 8.5 (often broad)
¹³C NMR Carbonyl Carbon (C=O) 165 - 175
¹³C NMR Aromatic Carbons 120 - 140
¹³C NMR Carbon bonded to Bromine ~122

Note: Specific chemical shifts can vary based on the solvent and experimental conditions. Data is based on typical values for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. evitachem.com The molecular formula of this compound is C₇H₆BrNO, giving it a molecular weight of approximately 200.03 g/mol . nist.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) is expected to appear as a pair of peaks of nearly equal intensity, M⁺ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). chemguide.co.uk This isotopic signature is a key identifier for bromine-containing compounds. Common fragmentation patterns for benzamides involve the loss of the amino group (NH₂) to form a stable benzoyl cation. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Significance
[M]⁺ ~200 Molecular ion with ⁷⁹Br
[M+2]⁺ ~202 Molecular ion with ⁸¹Br
[M-NH₂]⁺ ~183 Loss of the amino group (with ⁷⁹Br)
[M+2-NH₂]⁺ ~185 Loss of the amino group (with ⁸¹Br)

Data based on the molecular weight and expected fragmentation patterns. nist.govresearchgate.netnih.gov

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various samples. chromtech.commdpi.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. chromtech.com

For this compound, a reverse-phase HPLC method is commonly employed, typically using a C18 column. sielc.comcore.ac.uk The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comresearchgate.net Detection is usually performed with a UV detector at a wavelength where this compound exhibits strong absorbance. researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. chromtech.com This method can be scaled for preparative separation to isolate impurities. sielc.com

Table 4: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reverse-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water mixture (with potential acid modifier)
Detection UV-Vis at a specific wavelength (e.g., 220 nm)
Flow Rate ~1 mL/min
Temperature Ambient

These are general parameters and may be optimized for specific applications. sielc.comresearchgate.netchromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for analyzing complex mixtures containing this compound. thermofisher.comunar.ac.id In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. thermofisher.com The separated components then enter the mass spectrometer for identification.

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile compounds in a sample mixture. thermofisher.com The resulting chromatogram displays peaks corresponding to different components, and the mass spectrum of each peak provides a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.netresearchgate.net This technique is valuable for detecting impurities or byproducts in a this compound sample. nih.govresearchgate.net

Potentiometric and Other Kinetic Measurement Techniques

In the study of this compound and its related N-halo compounds, kinetic measurement techniques are crucial for elucidating reaction mechanisms, determining reaction rates, and understanding the factors that influence chemical transformations. Potentiometric titration, in particular, serves as a valuable tool for monitoring the progress of oxidation reactions involving these compounds.

Kinetic investigations have been systematically carried out on N-halo compounds, which are structurally related to this compound and act as sources of positive halogen. These studies often focus on the oxidation of various organic substrates. For instance, the kinetics of the oxidation of 3-benzoylpropionic acid by N-bromobenzamide (NBB) in an aqueous acetic acid medium have been studied potentiometrically. e-journals.in Such studies typically involve monitoring the disappearance of the N-halo compound over time. The reaction is often found to follow a specific order with respect to the oxidant, the substrate, and any catalysts, like hydrogen ions. e-journals.in

Key findings from kinetic studies on N-bromobenzamide and similar compounds reveal that the reaction rate is influenced by several factors:

Concentration of Reactants : The rate of oxidation is typically first order with respect to both the N-halo compound and the organic substrate. e-journals.in

Acid Catalysis : The reactions are often catalyzed by hydrogen ions, indicating that the protonated form of the N-halo compound is a more potent oxidizing species. e-journals.in

Solvent Polarity : The rate of reaction can be significantly affected by the dielectric constant of the medium. For example, an increase in the proportion of acetic acid in an aqueous solvent mixture has been shown to increase the reaction rate in some cases. e-journals.in

Temperature : The reaction rate's dependence on temperature allows for the calculation of important activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). e-journals.in

A common technique to follow these reactions is by iodometric determination of the oxidant concentration at different time intervals. However, potentiometric methods offer a direct way to measure the change in potential of the system as the concentration of the electroactive species changes. youtube.comlibretexts.org In a typical potentiometric setup for a redox titration, an indicator electrode (like platinum) and a reference electrode (like calomel) are used to measure the potential of the solution as the titrant is added. youtube.com

The data gathered from these kinetic experiments are essential for proposing reaction mechanisms. For N-bromobenzamide oxidations, mechanisms often involve the transfer of a hydride ion from the substrate to the oxidant in the rate-determining step. The lack of effect from added benzamide (a potential reaction product) on the rate in some studies suggests it may not be involved in a reversible step preceding the rate-determining step.

Table 1: Representative Kinetic Data for the Oxidation of 3-Benzoylpropionic Acid by N-Bromobenzamide (NBB) This table illustrates the effect of reactant concentrations on the reaction rate. Data is derived from studies on N-bromobenzamide. e-journals.in

[NBB] (mol dm⁻³)[3-Benzoylpropionic Acid] (mol dm⁻³)[H⁺] (mol dm⁻³)k₁ (s⁻¹)
0.00050.010.21.15 x 10⁻⁴
0.00100.010.21.16 x 10⁻⁴
0.00200.010.21.14 x 10⁻⁴
0.00100.0050.20.58 x 10⁻⁴
0.00100.020.22.30 x 10⁻⁴
0.00100.010.10.57 x 10⁻⁴
0.00100.010.42.29 x 10⁻⁴

Table 2: Activation Parameters for the Oxidation of 3-Benzoylpropionic Acid by N-Bromobenzamide This table shows thermodynamic parameters calculated from temperature-dependent kinetic studies. Data is derived from studies on N-bromobenzamide. e-journals.in

ParameterValue
Ea (kJ mol⁻¹)58.4
ΔH‡ (kJ mol⁻¹)55.9
ΔS‡ (J K⁻¹ mol⁻¹)-101.6
ΔG‡ (kJ mol⁻¹)88.2

Q & A

Q. How can researchers determine the purity and structural identity of 3-Bromobenzamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of characteristic peaks, such as the aromatic protons (6.8–8.0 ppm) and the amide carbonyl (~168 ppm). Compare with literature data for 3-substituted benzamides .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. A retention time matching a certified reference standard (if available) validates identity .
  • Melting Point Analysis: Measure the melting point (mp) and compare it to the reported value (e.g., 189–194°C for 4-Bromobenzamide analogs ). Significant deviations suggest impurities.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Exposure Response: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station for 15 minutes and seek medical attention .
  • Storage: Store in a tightly sealed container away from heat, sparks, and oxidizing agents to prevent decomposition into toxic byproducts (e.g., hydrogen bromide) .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized for higher yield and selectivity?

Methodological Answer:

  • Reagent Selection: Use 3-bromo benzoyl chloride as a starting material, reacting with ammonia or methylamine in dichloromethane (DCM) with triethylamine as a base to minimize side reactions .
  • Temperature Control: Conduct reactions at 0–5°C to suppress hydrolysis of the acyl chloride intermediate. Monitor progress via thin-layer chromatography (TLC) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via LC-MS and elemental analysis .

Q. How should researchers address contradictions in reported reaction yields for this compound-based syntheses?

Methodological Answer:

  • Experimental Replication: Reproduce conditions from literature (e.g., solvent, catalyst, stoichiometry) and document deviations. Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, reaction time) .
  • Kinetic Studies: Perform time-course analyses to determine rate-limiting steps. For example, use in-situ IR spectroscopy to track acyl chloride consumption .
  • Cross-Validation: Compare results with alternative characterization methods (e.g., 19F^{19}F-NMR for fluorinated analogs in related compounds ).

Q. What strategies are effective in resolving contradictory spectral data for this compound intermediates?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, FT-IR (amide I band ~1650 cm1^{-1}), and X-ray crystallography (if crystalline) to confirm structural assignments .
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Tools like Gaussian or ORCA are recommended .
  • Literature Benchmarking: Cross-reference spectral databases (e.g., PubChem, Reaxys) to identify discrepancies caused by solvent effects or impurities .

Q. How can this compound be utilized as a building block in medicinal chemistry applications?

Methodological Answer:

  • Targeted Functionalization: Introduce substituents (e.g., trifluoromethyl groups) via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to enhance bioactivity .
  • Biological Screening: Test derivatives against cancer cell lines (e.g., leukemia models) using MTT assays. Prioritize compounds with IC50_{50} values <10 µM .
  • SAR Studies: Correlate electronic properties (Hammett σ constants) of the bromo-substituent with biological activity to guide further optimization .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of ecological and toxicological data for this compound?

Methodological Answer:

  • In Silico Prediction: Use tools like EPA’s ECOSAR or TEST to estimate acute toxicity (e.g., LC50_{50} for fish) .
  • Microtox Assays: Perform preliminary toxicity screening using Vibrio fischeri bioluminescence inhibition assays .
  • Collaborative Studies: Partner with environmental toxicology labs to conduct OECD-compliant tests (e.g., Daphnia magna immobilization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.